molecular formula C19H21N3O3S B244986 3-(4-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA

3-(4-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA

Cat. No.: B244986
M. Wt: 371.5 g/mol
InChI Key: RYSQPGKVSIBRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

4-methoxy-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C19H21N3O3S/c1-24-17-8-2-14(3-9-17)18(23)21-19(26)20-15-4-6-16(7-5-15)22-10-12-25-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,23,26)

InChI Key

RYSQPGKVSIBRCV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with aniline to yield 4-methoxybenzamide.

    Introduction of the Morpholinyl Group: The next step involves the introduction of the morpholinyl group. This is achieved by reacting 4-morpholinylphenyl isothiocyanate with the previously synthesized 4-methoxybenzamide under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide.

    Reduction: Formation of 4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(4-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its morpholinyl group enhances its solubility and bioavailability, making it a promising candidate for drug development and other applications.

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